molecular formula C14H21NO3S B11764361 (S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide

(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide

Cat. No.: B11764361
M. Wt: 283.39 g/mol
InChI Key: KQDRVXQXKZXMHP-NSHDSACASA-N
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Description

(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a phenyl ring substituted with an isobutyl group and a propanamide moiety with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isobutylphenylacetic acid and methylsulfonyl chloride.

    Formation of Intermediate: The 4-isobutylphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with (S)-propanamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenyl ring structure.

    Naproxen: Another NSAID with a similar mechanism of action and therapeutic effects.

Uniqueness

(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

InChI

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m0/s1

InChI Key

KQDRVXQXKZXMHP-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C

Origin of Product

United States

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